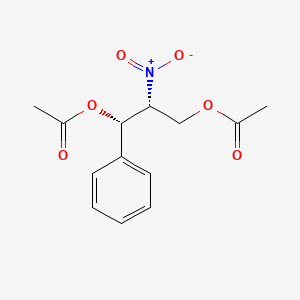
Fenitropan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenitropan is a member of amphetamines.
Aplicaciones Científicas De Investigación
1. Effect on Plant Metabolism and Fungus
Fenitropan, known for its fungicidal properties, has been studied for its effects on the metabolism of higher plants and the fungus Fusarium oxysporum. Research shows that fenitropan impacts photosynthetic activity, respiration, RNA content, and protein synthesis in these organisms. It is suggested to be an inhibitor of aminoacyl tRNA ligases for aromatic amino acids (Király et al., 1985).
2. Pharmacological Actions of Fentanyl Citrate
Although not directly linked to fenitropan, studies on Fentanyl citrate provide insights into the pharmacological actions of similar substances. Fentanyl citrate is noted for its high potency, rapid onset, and short duration of action, with minimal hypotensive activity and absence of emetic activity after intravenous administration (Gardocki & Yelnosky, 1964).
3. Sublethal Effects on Forest Passerines
The sublethal and long-term effects of fenitrothion, a related compound, on forest songbirds were explored in a 5-year study. This research provides insights into the ecological impact of such compounds, showing behavioral changes but no long-term effects on songbird populations (Millikan & Smith, 1990).
4. Pharmacogenomics and Forensic Toxicology
In the context of forensic toxicology, pharmacogenomics, which studies genetic contributions to drug action, has been applied to certify toxicity in cases involving substances like fentanyl. This approach may offer insights into individual variations in response to similar compounds (Jin et al., 2005).
Propiedades
Número CAS |
65934-95-4 |
|---|---|
Nombre del producto |
Fenitropan |
Fórmula molecular |
C13H15NO6 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
[(2R,3S)-3-acetyloxy-2-nitro-3-phenylpropyl] acetate |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-,13+/m1/s1 |
Clave InChI |
AYBALPYBYZFKDS-OLZOCXBDSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H](C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



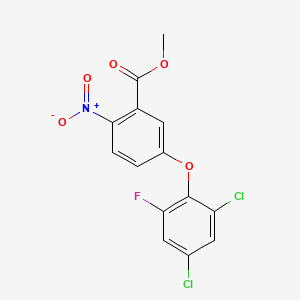
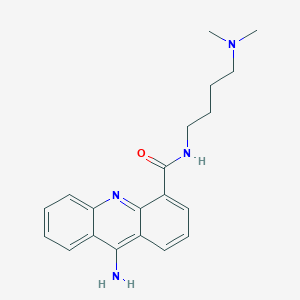
![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)
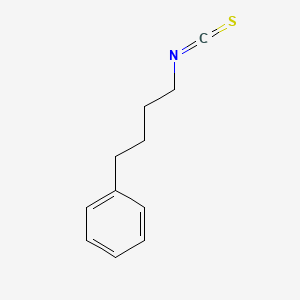
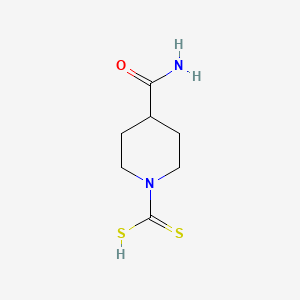
![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)
![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)
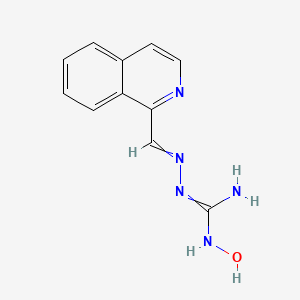
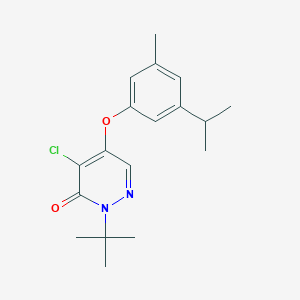
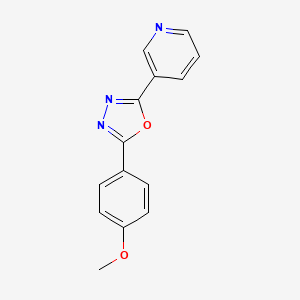
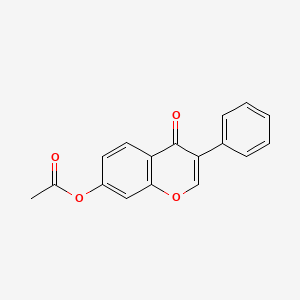

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)